molecular formula C12H16N2O4 B11953289 2,2-Dimethyl-4'-methoxy-2'-nitropropionanilide

2,2-Dimethyl-4'-methoxy-2'-nitropropionanilide

Cat. No.: B11953289
M. Wt: 252.27 g/mol
InChI Key: XUQAIZCLVNCRPM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol It is known for its unique structural features, which include a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide typically involves the nitration of 2,2-Dimethyl-4’-methoxypropionanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is unique due to its combination of a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

XUQAIZCLVNCRPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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